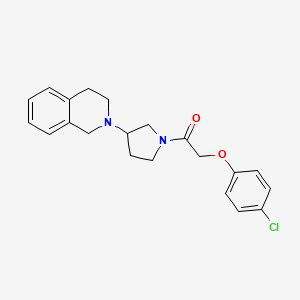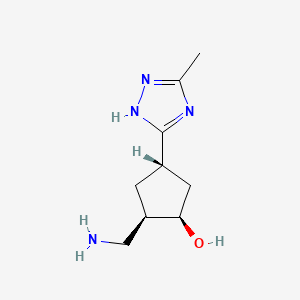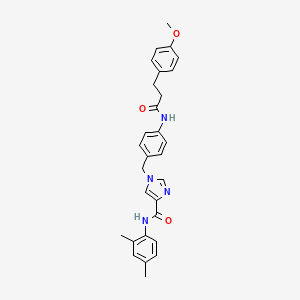![molecular formula C13H16N2O2S2 B2631091 1-[2-Hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-3-(thiophen-2-yl)urea CAS No. 2097867-99-5](/img/structure/B2631091.png)
1-[2-Hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-3-(thiophen-2-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a urea derivative with two thiophene rings. Thiophene is a five-membered ring with four carbon atoms and one sulfur atom. Urea derivatives are commonly used in medicinal chemistry due to their ability to form hydrogen bonds, which can be crucial for biological activity .
Molecular Structure Analysis
The molecule contains two thiophene rings, which are aromatic and contribute to the overall stability of the molecule. The urea moiety can act as a hydrogen bond donor and acceptor, which could be important for its interactions with biological targets .Chemical Reactions Analysis
Thiophene rings can undergo various reactions, including electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions. The urea moiety is generally stable under a variety of conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure, including the positions of the substituents on the thiophene rings. In general, we can expect it to have moderate polarity due to the presence of the urea group .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Flexible Urea Derivatives as Acetylcholinesterase Inhibitors : A study explored the synthesis and biochemical evaluation of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, aiming to optimize the spacer length for antiacetylcholinesterase activity. This research underscores the importance of structural flexibility and substituent optimization for bioactivity, relevant to designing compounds with specific pharmacological targets (Vidaluc et al., 1995).
Hydroxy Pyrazolines from Thiophenyl Compounds : Another study focused on the synthesis of hydroxy pyrazolines from 3-phenyl-1-(thiophen-2-yl)prop-2-en-1-one, highlighting the chemical versatility and potential for generating novel compounds with specific functionalities (Parveen et al., 2008).
Pharmacological Applications
Neuropeptide Y5 Receptor Antagonists : Research on 1-((1R,2R)-2-Hydroxy-1-methyl-2-phenylethyl)-1-methyl-3-(4-phenoxyphenyl)urea and derivatives revealed potential as neuropeptide Y5 (NPY5) receptor antagonists, indicative of the therapeutic relevance of urea derivatives in modulating neuroreceptor pathways (Fotsch et al., 2001).
Antibacterial and Antifungal Activities : The synthesis of 4-thiazolidinones and 2-azetidinones from chalcone derivatives, including evaluation of their antimicrobial properties, showcases the potential of thiophene-based compounds in developing new antimicrobial agents (Patel & Patel, 2017).
Anticonvulsant Activity : A study on 4-((4,6-dimethyl-6H-1,3-thiazin-2-yl)phenylsulfonyl)urea/thiourea derivatives examined their anticonvulsant activity, highlighting the importance of structural modification in enhancing therapeutic effects (Thakur et al., 2017).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)-3-thiophen-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S2/c1-13(17,7-10-4-6-18-8-10)9-14-12(16)15-11-3-2-5-19-11/h2-6,8,17H,7,9H2,1H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMHQFUIBSZTXIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC=C1)(CNC(=O)NC2=CC=CS2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2631012.png)
![1-[(1-methyl-1H-imidazol-2-yl)carbonyl]isoquinoline](/img/structure/B2631015.png)





![10-[4-[4,6-Bis(1-adamantyl)-1,3,5-triazin-2-yl]phenyl]-9,9-diphenylacridine](/img/structure/B2631024.png)

![1-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(benzo[d][1,3]dioxol-5-yl)urea](/img/structure/B2631026.png)
![(E)-N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)acrylamide hydrochloride](/img/structure/B2631027.png)

